Cas no 746630-32-0 (Ethanone, 1-(2,6-difluoro-3-iodophenyl)-)

Ethanone, 1-(2,6-difluoro-3-iodophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(2,6-difluoro-3-iodophenyl)-
- CS-0191325
- 1-(2,6-Difluoro-3-iodophenyl)ethan-1-one
- 746630-32-0
- SCHEMBL6192059
- 1-(2,6-difluoro-3-iodophenyl)ethanone
- E96483
- MFCD33403700
-
- Inchi: InChI=1S/C8H5F2IO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3
- InChI Key: RIFLILBPNCQAAM-UHFFFAOYSA-N
- SMILES: CC(=O)C1=C(C=CC(=C1F)I)F
Computed Properties
- Exact Mass: 281.93532g/mol
- Monoisotopic Mass: 281.93532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Ethanone, 1-(2,6-difluoro-3-iodophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB603702-5g |
1-(2,6-Difluoro-3-iodophenyl)ethanone; . |
746630-32-0 | 5g |
€1526.30 | 2024-07-19 | ||
abcr | AB603702-1g |
1-(2,6-Difluoro-3-iodophenyl)ethanone; . |
746630-32-0 | 1g |
€465.70 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261995-1g |
1-(2,6-Difluoro-3-iodophenyl)ethanone |
746630-32-0 | 98% | 1g |
¥4540.00 | 2024-07-28 | |
Aaron | AR021QCD-500mg |
1-(2,6-difluoro-3-iodophenyl)ethanone |
746630-32-0 | 95% | 500mg |
$369.00 | 2025-02-12 | |
Aaron | AR021QCD-1g |
1-(2,6-difluoro-3-iodophenyl)ethanone |
746630-32-0 | 95% | 1g |
$491.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261995-500mg |
1-(2,6-Difluoro-3-iodophenyl)ethanone |
746630-32-0 | 98% | 500mg |
¥3670.00 | 2024-07-28 | |
abcr | AB603702-250mg |
1-(2,6-Difluoro-3-iodophenyl)ethanone; . |
746630-32-0 | 250mg |
€259.40 | 2024-07-19 |
Ethanone, 1-(2,6-difluoro-3-iodophenyl)- Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
Additional information on Ethanone, 1-(2,6-difluoro-3-iodophenyl)-
Ethanone, 1-(2,6-difluoro-3-iodophenyl)- (CAS No. 746630-32-0): A Comprehensive Overview
Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, is a sophisticated organic compound characterized by its molecular formula and unique structural features. This compound, identified by the chemical abstracts service number CAS No. 746630-32-0, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The presence of both fluoro and iodo substituents in its aromatic ring system imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, consists of an acetone backbone attached to a phenyl ring that is functionalized with fluorine atoms at the 2 and 6 positions and an iodine atom at the 3 position. This specific arrangement of substituents influences its reactivity and interaction with biological targets. The fluoro groups are known to modulate the lipophilicity and metabolic stability of drug candidates, while the iodo substituent can serve as a handle for further chemical modifications via cross-coupling reactions.
In recent years, there has been a surge in research focused on harnessing the potential of halogenated aromatic compounds in medicinal chemistry. Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, exemplifies this trend as it combines the advantages of both fluorine and iodine substituents. The electron-withdrawing nature of the fluoro groups enhances the electrophilicity of the iodine atom, facilitating its participation in palladium-catalyzed coupling reactions. These reactions are pivotal in constructing complex molecular architectures that mimic natural products or target specific enzymatic pathways.
One of the most compelling aspects of Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, is its utility as a building block in the synthesis of small-molecule inhibitors. For instance, studies have demonstrated its application in generating derivatives that interact with protein kinases, which are critical targets in oncology and inflammatory diseases. The incorporation of fluorine atoms into these inhibitors often leads to improved binding affinities and selectivity due to their ability to engage hydrophobic pockets within the active sites of enzymes.
The role of fluorine in medicinal chemistry is well-documented, with numerous examples highlighting its impact on drug efficacy and pharmacokinetics. In the case of Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, the electron density at the aromatic ring is modulated by the two fluoro groups, which can influence both electronic and steric interactions with biological targets. This modulation is particularly useful in designing molecules that exhibit high affinity for specific binding sites while minimizing off-target effects.
The iodine atom in Ethanone, 1-(2,6-difluoro-3-iodophenyl)-, provides an additional layer of complexity that can be exploited for medicinal chemistry applications. Iodine is a versatile handle that allows for diverse functionalization strategies, including Suzuki-Miyaura cross-coupling reactions. These reactions are widely used in drug synthesis to construct biaryl structures, which are prevalent in many pharmacologically active compounds. The presence of both fluoro and iodo substituents makes this compound particularly amenable to such transformations.
In conclusion, Ethanone, 1-(2,6-difluoro-3-iodophenyl)- (CAS No. 746630-32-0), represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and functional group compatibility make it an attractive scaffold for developing novel therapeutic agents. As our understanding of halogenated aromatic compounds continues to evolve, compounds like this one are likely to play an increasingly important role in drug discovery and development efforts aimed at addressing unmet medical needs.
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